2,3-Difluoro-6-methylbenzoic acid

Descripción general

Descripción

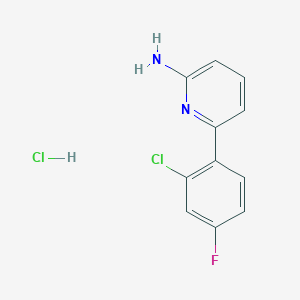

2,3-Difluoro-6-methylbenzoic acid is a compound useful in organic synthesis . It has a molecular formula of C8H6F2O2 and a molecular weight of 172.13 .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-methylbenzoic acid consists of a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

2,3-Difluoro-6-methylbenzoic acid is a white to yellow solid . It has a predicted boiling point of 261.0±35.0 °C and a predicted density of 1.359±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Ionization and Thermodynamics of Fluorobenzoic Acids

Research on fluorobenzoic acids, including derivatives similar to 2,3-difluoro-6-methylbenzoic acid, has explored their ionization behaviors and thermodynamic properties. Precision conductance measurements have been conducted for monofluorobenzoic acids along with 2,4-difluoro and 2,6-difluorobenzoic acids in aqueous solutions to determine ionization constants and limiting conductances across temperatures ranging from 0 to 100°C. The study found that all fluorobenzoic acids examined were more acidic than benzoic acid and more acidic than their isoelectronic methylbenzoic counterparts, primarily due to decreases in enthalpy rather than significant changes in entropy upon ionization (Strong, Waes, & Doolittle, 1982).

Metallation and Regiocontrol in Synthesis

Another aspect of scientific research on difluorobenzoic acid derivatives involves metallation techniques and regiocontrol in chemical synthesis. Studies have demonstrated the synthesis of various difluoroaniline derivatives, including 2,3-difluoroaniline, through reactions involving butyllithium followed by methyl chloroformate or potassium tert-butoxide mixtures. These processes emphasize the regiocontrol of metallation directed by fluorine atoms rather than amide substituents, showcasing the nuanced chemical reactivity and synthetic utility of difluorobenzoic acid derivatives (Thornton & Jarman, 1990).

Hydrogen Activation and Lewis Pair Reactivity

The reactivity of Lewis acid-base pairs consisting of various carbenes with tris(pentafluorophenyl)borane towards dihydrogen (H2) and tetrahydrofuran (THF) has been explored, revealing insights into the potential of such pairs, potentially including derivatives of difluorobenzoic acids, to act as frustrated Lewis pairs (FLP). This research highlights the intricate balance between steric hindrance and electronic factors in facilitating or inhibiting hydrogen activation and other reactions, which could be relevant for the development of new catalytic processes or materials based on fluorobenzoic acid derivatives (Kronig et al., 2011).

Structural and Spectroscopic Characterization

Studies on the molecular conformation, vibrational, and electronic transition analysis of difluorobenzoic acids, including 2,3-difluoro-6-methylbenzoic acid, have utilized various experimental techniques like FT-IR, FT-Raman, and UV spectroscopy alongside quantum chemical calculations. These analyses help elucidate the structural properties, vibrational modes, and electronic behaviors of difluorobenzoic acids, contributing to a deeper understanding of their physical and chemical characteristics, which can be crucial for their application in various scientific and industrial contexts (Karabacak, Cinar, & Cinar, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2,3-difluoro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPXPNNYPCQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)